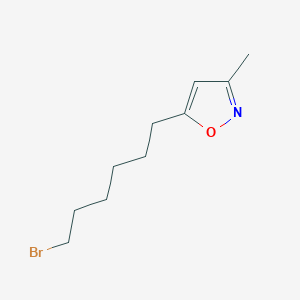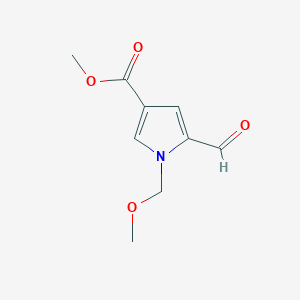
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring, an oxo group at the 2-position, and an ethyl acetate group attached to the nitrogen atom. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE typically involves the bromination of a pyridine derivative followed by esterification. One common method is:
Bromination: Starting with 2-oxopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Esterification: The brominated product is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo group can participate in hydrogen bonding, halogen bonding, or other interactions that modulate the activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (4-chloro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (4-fluoro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (4-iodo-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
ethyl 2-(4-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-4-3-7(10)5-8(11)12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
HGHNFNOPUOLUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=CC(=CC1=O)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














